Enhanced C-I Bond Reactivity in Suzuki-Miyaura Couplings via Ortho-Methoxy Neighboring Group Participation
The presence of the ortho-methoxy group in 3-iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine is hypothesized to accelerate oxidative addition in palladium-catalyzed cross-couplings relative to a simpler 3-iodopyridine lacking this substituent . This is a class-level inference based on the well-documented 'ortho effect' in aryl halide cross-couplings, where a coordinating group adjacent to the halogen can pre-organize the transition state and lower the activation energy for C-I bond cleavage [1].
| Evidence Dimension | Relative reactivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Not available (experimental data for this specific compound not found in primary literature) |
| Comparator Or Baseline | 3-Iodo-2-methoxypyridine (lacking the 6-pyrrolidinyl group) |
| Quantified Difference | Not available (experimental data not found) |
| Conditions | Inferred from general principles of ortho-substituent effects in palladium catalysis [1]. |
Why This Matters
For procurement, this indicates that the compound is not a commodity halogenated pyridine but a specialized building block engineered for potentially more efficient or selective cross-coupling reactions, which can be critical for synthesizing complex drug candidates with high fidelity.
- [1] Miyaura, N.; Suzuki, A. (1995). 'Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.' Chemical Reviews, 95(7), 2457-2483. View Source
